molecular formula C14H9BrN2O3S B360790 N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 313956-42-2

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B360790
CAS No.: 313956-42-2
M. Wt: 365.2g/mol
InChI Key: JUMVZSJZCGICPY-UHFFFAOYSA-N
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Description

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines a chromenyl group, a thiazolyl group, and an acetamide group The chromenyl group is derived from coumarin, known for its diverse biological activities, while the thiazolyl group is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the chromenyl and thiazolyl rings .

Mechanism of Action

The mechanism of action of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the chromenyl and thiazolyl groups, which confer distinct biological and chemical properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these groups .

Properties

IUPAC Name

N-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMVZSJZCGICPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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